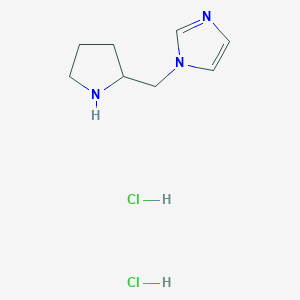
3-(4-Fluorophenoxy)benzylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenoxy)benzylamine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C13H12FNO⋅HCl and a molecular weight of 253.7 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzylamine group attached to a fluorophenoxy group . The presence of the fluorine atom and the hydrochloride group likely contribute to its unique chemical properties.Wissenschaftliche Forschungsanwendungen
Transformation and Detection Applications
Research on fluorinated phenolic compounds, such as 3-(4-Fluorophenoxy)benzylamine hydrochloride, reveals their transformative capabilities in specific chemical environments and their applications in detecting various chemical entities. For instance, studies on anaerobic transformation of phenol to benzoate using fluorinated analogues elucidated the mechanism of transformation, indicating a selective transformation pathway for phenolic compounds in an anaerobic environment (Genthner, Townsend, & Chapman, 1989). This foundational understanding is crucial for environmental bioremediation strategies and the synthesis of complex organic compounds.
Fluorescent Probes for Sensing Applications
Fluorinated phenolic compounds serve as precursors for fluorescent probes, essential for sensing pH changes and detecting metal cations in biological and chemical systems. The development of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its analogues has shown significant promise for creating sensitive and selective probes for magnesium and zinc cations, highlighting the role of fluorophenol moieties in enhancing probe sensitivity and selectivity (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001). This research contributes to advancing diagnostic and imaging technologies by providing tools for precise ion concentration measurements and pH monitoring.
Environmental Degradation Pathways
Understanding the environmental fate of fluorinated compounds, including this compound, is critical for assessing their ecological impact. Research into the anaerobic degradation of phenolic compounds to benzoate under methanogenic conditions reveals insights into the biodegradation pathways of similar fluorinated phenols, offering a clearer picture of their transformation in natural settings and implications for environmental pollution management (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).
Advanced Material Development
Fluorinated aromatic compounds are instrumental in developing high-performance materials with unique properties, such as thermal stability, solubility, and electrical characteristics. The synthesis of soluble fluoro-polyimides from aromatic diamines, including those related to this compound, demonstrates the potential for creating materials with excellent thermal stability, low moisture absorption, and desirable electrical properties (Xie, Liu, Zhou, Zhang, He, & Yang, 2001). Such materials are crucial for various applications, including electronics, aerospace, and advanced coatings, underscoring the importance of fluorinated compounds in modern material science.
Safety and Hazards
While specific safety data for 3-(4-Fluorophenoxy)benzylamine hydrochloride is not available, benzylamine, a related compound, is classified as a flammable liquid (Category 4), corrosive to metals (Category 1), and causes severe skin burns and eye damage . It’s advisable to handle this compound with appropriate safety measures.
Eigenschaften
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO.ClH/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15;/h1-8H,9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGPBFAWEGABEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2874105.png)
![N-(2,4-dichlorophenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2874108.png)


![2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol](/img/structure/B2874116.png)
![(2E)-N-butyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B2874117.png)
![Benzyl[(1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B2874118.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2874121.png)
![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2874122.png)

![2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2874124.png)

